molecular formula C14H13NO2 B1453284 1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone CAS No. 1215576-19-4

1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone

Cat. No. B1453284
CAS RN: 1215576-19-4
M. Wt: 227.26 g/mol
InChI Key: OWSNIPNNXNMXMR-UHFFFAOYSA-N
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Description

“1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 .


Molecular Structure Analysis

The molecular structure of “1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring linked to a phenyl ring with a methoxy group in the para position .


Physical And Chemical Properties Analysis

“1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone” has a molecular weight of 227.26 . The InChI code for this compound is 1S/C14H13NO2/c1-10(16)12-5-8-14(15-9-12)11-3-6-13(17-2)7-4-11/h3-9H,1-2H3 .

Scientific Research Applications

Crystal Structure and Molecular Analysis

1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone and its derivatives are primarily utilized in crystal and molecular structure analyses. The compounds exhibit a range of molecular configurations and packing patterns in crystallography. For instance, a study analyzed the crystal and molecular structure of a related compound, highlighting its crystallization parameters and intermolecular interactions. This detailed structural analysis is essential for understanding the compound's physical and chemical properties (Lakshminarayana et al., 2009).

Solvent Effects on Metal Complexes

Research has delved into the effects of solvents on the crystallization and molecular stability of metal complexes involving derivatives of 1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone. A study showed how different solvents impact the crystallization and molecular structure of Co (II) complexes of a paeonol derivative, indicating the significant role of solvents in the stability and structure of these complexes (Patel et al., 2019).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)12-5-8-14(15-9-12)11-3-6-13(17-2)7-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSNIPNNXNMXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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